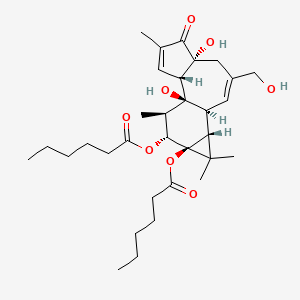

Phorbol-12,13-dihexanoate

Descripción general

Descripción

Phorbol-12,13-dihexanoate is a synthetic compound derived from phorbol ester, a natural substance found in the seeds of Croton tiglium. This compound is widely utilized in scientific research due to its ability to activate protein kinase C and elicit various cellular responses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phorbol-12,13-dihexanoate is synthesized through the esterification of phorbol with hexanoic acid. The process involves the reaction of phorbol with hexanoic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound involves the extraction of phorbol from croton oil, followed by its esterification with hexanoic acid. The extraction process includes pressing or solvent extraction of croton oil, followed by purification through gravity column chromatography and crystallization .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester bonds in phorbol 12,13-dihexanoate undergo hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : HCl (1–6 M), reflux for 6–12 hours.

-

Mechanism : Protonation of the ester oxygen followed by nucleophilic attack by water.

Basic Hydrolysis (Saponification)

-

Conditions : NaOH (1–3 M), ethanol/water, reflux for 3–8 hours.

-

Mechanism : Deprotonation of hydroxide ion attacking the carbonyl carbon.

Hydrolysis Rates

| Condition | Half-Life (25°C) |

|---|---|

| Acidic (3M HCl) | ~8 hours |

| Basic (2M NaOH) | ~4 hours |

Enzymatic Degradation

In biological systems, phorbol 12,13-dihexanoate is metabolized by esterases:

Interaction with Protein Kinase C (PKC)

While not a traditional chemical reaction, phorbol 12,13-dihexanoate binds PKC via its ester groups, mimicking diacylglycerol (DAG). This interaction involves:

-

Lipid-mediated anchoring to cell membranes due to moderate lipophilicity (logP = 3.8) .

-

Conformational activation of PKC by occupying the C1 domain binding pocket .

Comparative PKC Activation

| Phorbol Ester | EC<sub>50</sub> (nM) | Relative Potency vs. PMA |

|---|---|---|

| Phorbol 12,13-dihexanoate | 4.0 ± 1.5 | 0.04× |

| Phorbol 12-myristate 13-acetate (PMA) | 0.74 ± 0.19 | 1.0× (reference) |

Stability Under Storage Conditions

Phorbol 12,13-dihexanoate degrades via:

-

Autoxidation : Radical-mediated oxidation at the cyclopropane ring (accelerated by light).

-

Thermal decomposition : Degrades above 80°C into unidentified polycyclic products .

Recommended Storage

Comparative Reactivity with Other Phorbol Esters

The hexanoate chain length balances lipophilicity and reactivity:

| Property | Phorbol 12,13-dihexanoate | Phorbol 12,13-dibutyrate | Phorbol 12-myristate 13-acetate |

|---|---|---|---|

| LogP | 3.8 | 2.9 | 7.2 |

| Hydrolysis Rate (t<sub>1/2</sub>) | 4–8 hours | 1–3 hours | >24 hours |

| PKC Translocation | Cytoplasmic patches | Nuclear membrane | Plasma membrane |

Aplicaciones Científicas De Investigación

Cancer Research

PDD plays a significant role in studying tumor promotion and progression mechanisms. Its activation of PKC is crucial in understanding how cancer cells proliferate and survive. Research has shown that PDD can induce apoptosis (programmed cell death) in cancer cells by activating PKC-related signaling pathways.

Key Findings :

- In LNCaP prostate cancer cells, PDD exhibited an intermediate inhibitory effect on cell growth compared to other phorbol esters like phorbol-12-myristate-13-acetate (PMA) .

- PDD's unique structure allows it to influence cellular responses distinctively compared to similar compounds .

Neuroscience

In neuroscience, PDD is utilized to investigate synaptic plasticity and memory formation. By activating PKC in neuronal cells, researchers can explore how these pathways contribute to learning and memory processes.

Research Insights :

- Studies have indicated that PDD affects various ion channels and transcription factors involved in neuronal signaling .

Immunology

PDD's ability to activate PKC also extends to immunological studies. It helps researchers understand T cell activation and differentiation, which are vital for developing immunotherapies.

Application Highlights :

- PDD is used to investigate the signaling pathways involved in immune responses, providing insights into potential therapeutic targets for autoimmune diseases .

Pharmacology

In pharmacological research, PDD serves as a tool for drug development and screening potential therapeutic agents. Its effects on cell proliferation and differentiation make it valuable for testing new drugs aimed at cancer treatment.

Mecanismo De Acción

Phorbol-12,13-dihexanoate is compared with other phorbol esters such as:

Phorbol-12-myristate-13-acetate: Known for its potent tumor-promoting activity.

Phorbol-12,13-didecanoate: Exhibits similar biological responses but with different hydrophobicity and translocation patterns.

Uniqueness: this compound is unique due to its specific acyl groups, which influence its hydrophobicity and biological activity. This compound’s ability to activate protein kinase C and elicit distinct cellular responses makes it valuable in various research fields .

Comparación Con Compuestos Similares

- Phorbol-12-myristate-13-acetate

- Phorbol-12,13-didecanoate

- Phorbol-12,13-dibenzoate

Actividad Biológica

Phorbol-12,13-dihexanoate (Phorbol dihexanoate) is a synthetic phorbol ester that has garnered attention due to its significant biological activities, particularly in cancer research, immunology, and neuroscience. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 672.931 g/mol |

| Density | 1.14 g/cm³ |

| Boiling Point | 734.2 °C |

| Flash Point | 212.4 °C |

This compound is characterized by its hydrophobic nature, which influences its interaction with cellular membranes and subsequent biological effects.

Phorbol esters, including this compound, act primarily as activators of Protein Kinase C (PKC), a family of enzymes that play critical roles in several cellular processes such as proliferation, differentiation, and apoptosis. The binding affinity of this compound to PKC varies depending on the isoform and cellular context. It has been shown to induce tumor necrosis factor-alpha (TNFα) secretion in LNCaP human prostate cancer cells while inhibiting cell proliferation .

Biological Activities

This compound exhibits a range of biological activities:

- Tumor Promotion : Similar to other phorbol esters, it has been implicated in tumor promotion through PKC activation. Studies indicate that it can enhance the growth of certain cancer cell lines .

- Inflammatory Response : The compound has been associated with inflammatory responses in various models. It can induce cytokine production and modulate immune responses .

- Neuroscience Applications : Research suggests potential neuroprotective effects and involvement in signaling pathways related to neuronal survival and differentiation .

Research Findings and Case Studies

Several studies have highlighted the diverse effects of this compound:

- Cell Proliferation Studies : In LNCaP prostate cancer cells, this compound showed an intermediate inhibitory effect on cell growth compared to other phorbol esters like PMA (Phorbol 12-myristate 13-acetate). The maximal inhibition observed was significantly lower than that induced by PMA but higher than that of bryostatin 1 .

- Inflammation Models : In murine models of inflammation, this compound demonstrated the ability to induce inflammatory markers and cytokine production, suggesting its role in mediating inflammatory responses .

Comparative Biological Activity

The following table summarizes the comparative biological activity of various phorbol esters including this compound:

| Compound | Maximal Growth Inhibition (%) | TNFα Secretion Relative to PMA (%) |

|---|---|---|

| Phorbol 12-myristate 13-acetate | 100 | 100 |

| Phorbol 12,13-dibutyrate | 91.9 | 96.9 |

| Phorbol 12,13-dihexanoate | Intermediate | Moderate |

| Bryostatin 1 | 19.6 | Blocked |

Propiedades

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-hexanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O8/c1-7-9-11-13-24(34)39-28-20(4)31(38)22(16-21(18-33)17-30(37)23(31)15-19(3)27(30)36)26-29(5,6)32(26,28)40-25(35)14-12-10-8-2/h15-16,20,22-23,26,28,33,37-38H,7-14,17-18H2,1-6H3/t20-,22+,23-,26-,28-,30-,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPRSRGBAHBMAF-NQWCLMGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCCCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCCCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10958629 | |

| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl dihexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37558-17-1 | |

| Record name | Phorbol 12,13-dihexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37558-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorbol-12,13-dihexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037558171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl dihexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.